
Atrial Natriuretic Factor (1-24) (frog)
Descripción general
Descripción
Atrial Natriuretic Factor (1-24) (frog) is a 24-amino acid peptide derived from frog heart tissue, first isolated via immunoaffinity chromatography . Structurally, it shares homology with mammalian atrial natriuretic peptides (ANP), particularly within the conserved disulfide-bridged region (Cys⁴–Cys²⁰), critical for biological activity . This peptide exhibits potent diuretic, natriuretic, and vasorelaxant effects, primarily mediated through its interaction with the atrial natriuretic factor receptor guanylate cyclase (ANF-RGC) . Frog ANF-24 and its truncated form, ANF-21 (lacking three N-terminal residues), were identified as key regulators of cardiovascular and renal homeostasis in amphibians .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atrial Natriuretic Factor (1-24) (frog) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Atrial Natriuretic Factor (1-24) (frog) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Atrial Natriuretic Factor (1-24) (frog) can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for its biological activity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids .
Aplicaciones Científicas De Investigación
Cardiovascular Impact
Research indicates that frog ANF significantly influences cardiovascular dynamics:
- Heart Rate Reduction : Studies show that concentrations as low as to lead to a marked decrease in heart rate and cardiac output in isolated frog hearts.
- Vasorelaxation : The peptide induces relaxation of vascular smooth muscle, contributing to lower blood pressure.
Renal Function
The natriuretic effects of frog ANF are evident in renal studies:
- Increased Sodium Excretion : Infusion of ANF results in a dose-dependent increase in sodium excretion, highlighting its role in regulating fluid balance.
- Glomerular Filtration Rate (GFR) : Enhanced GFR has been observed following administration of frog ANF, further supporting its diuretic properties.
Comparative Analysis with Other Natriuretic Peptides
Feature | Frog ANF (1-24) | Human ANP | Brain Natriuretic Peptide (BNP) |
---|---|---|---|
Source | Frog heart | Human heart | Human brain and heart |
Length | 24 amino acids | 28 amino acids | 32 amino acids |
Primary Function | Natriuresis, vasodilation | Natriuresis, vasodilation | Regulates blood pressure |
Receptor Type | Guanylate cyclase | Guanylate cyclase | Guanylate cyclase |
Clinical Relevance | Potential therapeutic uses in hypertension and heart failure | Widely studied for heart failure diagnosis | Biomarker for heart failure |
Case Studies and Research Findings
Several studies have contributed to our understanding of frog ANF's biological activity:
- Study on Cardiac Function : Research demonstrated that isolated working hearts treated with varying concentrations of frog ANF exhibited significant reductions in both heart rate and stroke volume, indicating negative inotropic effects .
- Natriuretic Response : Studies highlighted the ability of frog ANF to induce natriuresis effectively, correlating with increased renal blood flow and GFR.
- Binding Site Characterization : Autoradiographic studies revealed two classes of binding sites for natriuretic peptides within the frog myocardium, suggesting complex regulatory mechanisms at play .
Mecanismo De Acción
Atrial Natriuretic Factor (1-24) (frog) exerts its effects by binding to natriuretic peptide receptors, primarily natriuretic peptide receptor A (NPR-A). This binding activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. The elevated cGMP levels result in various physiological effects, including vasodilation, natriuresis, and diuresis .
Comparación Con Compuestos Similares
Structural Comparison
Compound | Species | Length (AA) | Disulfide Bridge | Key Structural Features |
---|---|---|---|---|
ANF (1-24) (frog) | Frog | 24 | Cys⁴–Cys²⁰ | Conserved cysteines; N-terminal Ser-Ser motif |
ANP (1-28) (human) | Human | 28 | Cys⁷–Cys²³ | Extended C-terminal tail; similar core motif |
CNP (1-53) (human) | Human | 53 | Not reported | Longer peptide; distinct receptor specificity |
ANP (1-24) (rat) | Rat | 24 | Cys⁷–Cys²³ | Shorter than human ANP; conserved disulfide |
- Key Findings :
- Frog ANF-24 shares 70% sequence homology with mammalian ANP in the disulfide-bridged region, but lacks the extended C-terminal residues present in human ANP (1-28) .
- Truncation to ANF-21 (frog) retains bioactivity but reduces potency compared to ANF-24, suggesting the N-terminal residues enhance receptor binding .
Receptor Binding and Signaling Mechanisms
Compound | Receptor | Signaling Pathway | Key Modulators |
---|---|---|---|
ANF (1-24) (frog) | ANF-RGC | cGMP synthesis via ATP/Ca²⁺-NCδ modulation | ATP, Ca²⁺-Neurocalcin δ (NCδ) |
ANP (human) | NPR-A | cGMP synthesis; inhibition of aldosterone | ATP, K⁺-H⁺ homeostasis |
CNP (human) | NPR-B | cGMP synthesis; bone growth regulation | Limited ATP dependency |
- Key Findings :
- ANF-RGC Activation : Frog ANF (1-24) binds ANF-RGC, triggering a bimodal ATP-dependent activation mechanism. Deletion of the receptor's 669WTAPELL675 motif abolishes ANF-induced cGMP production, leading to hypertension in mice .
- Calcium Modulation : NCδ, a Ca²⁺-sensor, enhances ANF-RGC activity in adrenal glands. Heterozygous NCδ+/− mice exhibit 50% reduced cGMP synthesis, linking Ca²⁺ signaling to blood pressure regulation .
- Species-Specificity : Human ANP preferentially activates NPR-A, while frog ANF shows higher affinity for ANF-RGC, reflecting evolutionary divergence in receptor-ligand interactions .
Physiological Effects
Compound | Natriuresis | Vasodilation | Cardiac Effects |
---|---|---|---|
ANF (1-24) (frog) | +++ | +++ | Reduces cardiac calcium current |
ANP (human) | +++ | +++ | Inhibits cardiac hypertrophy |
CNP (human) | + | ++ | Promotes bone growth |
- Key Findings: Frog ANF: Reduces calcium current (ICa) in frog ventricular cells, suggesting a role in modulating cardiac contractility . Mammalian ANP: Suppresses aldosterone synthesis, mitigating hypertension and cardiac hypertrophy. Knockout ANF-RGC mice exhibit 37–56% increased blood pressure and myocardial fibrosis . Cross-Species Activity: Frog ANF-24 induces vasodilation in mammalian models, but with lower efficacy than human ANP, highlighting structural determinants of potency .
Research and Clinical Implications
- Therapeutic Potential: Frog ANF analogs are used to study conserved signaling motifs in hypertension models. Mutations in ANF-RGC’s ATP-binding ARM domain impair cGMP synthesis, identifying targets for antihypertensive drugs . Human ANP (carperitide) is clinically used for acute heart failure, while frog ANF derivatives inform peptide engineering for enhanced stability .
- Contradictions and Gaps: While ANF-RGC is critical in amphibians and mammals, its role in non-cardiovascular tissues (e.g., olfactory neurons) remains underexplored . Frog ANF-21’s reduced activity compared to ANF-24 suggests the N-terminal residues are critical for receptor binding, but exact mechanisms require further study .
Actividad Biológica
Atrial Natriuretic Factor (ANF), specifically the peptide sequence (1-24) derived from frogs, is a significant biomolecule involved in various physiological processes, particularly in cardiovascular regulation. This article delves into the biological activity of frog ANF, exploring its mechanisms, effects on cardiac function, and implications for research and medicine.
Overview of Atrial Natriuretic Factor
Atrial Natriuretic Factor (1-24) (frog) is a peptide hormone primarily secreted by the atrial cells of the heart in response to increased blood volume and pressure. Its primary functions include:
- Natriuresis : Promotes sodium excretion by the kidneys.
- Diuresis : Increases urine production.
- Vasodilation : Relaxes blood vessels, reducing blood pressure.
The sequence of ANF (1-24) is critical for its biological activity, with notable similarities to mammalian ANP, suggesting evolutionary conservation of function across species .
The biological activity of frog ANF (1-24) is mediated through specific receptors located in various tissues, including the heart and kidneys. The mechanisms include:
- Activation of Guanylate Cyclase : Binding to particulate guanylate cyclase leads to increased levels of cyclic GMP (cGMP), which mediates vasodilation and natriuresis .
- Negative Inotropic Effects : At higher concentrations, frog ANF (1-24) reduces heart rate and cardiac output, demonstrating its role in modulating cardiac function .
Cardiovascular Impact
Research has shown that frog ANF (1-24) significantly influences cardiovascular dynamics:
- Heart Rate Reduction : Studies indicate that concentrations as low as to lead to a marked decrease in heart rate and cardiac output in isolated frog hearts .
- Vasorelaxation : The peptide induces relaxation of vascular smooth muscle, contributing to lower blood pressure .
Renal Function
The natriuretic effects of frog ANF are evident in renal studies where:
- Increased Sodium Excretion : Infusion of ANF results in a dose-dependent increase in sodium excretion, highlighting its role in regulating fluid balance .
- Glomerular Filtration Rate (GFR) : Enhanced GFR has been observed following administration of frog ANF, further supporting its diuretic properties .
Comparative Analysis with Other Natriuretic Peptides
Feature | Frog ANF (1-24) | Human ANP | Brain Natriuretic Peptide (BNP) |
---|---|---|---|
Source | Frog heart | Human heart | Human brain and heart |
Length | 24 amino acids | 28 amino acids | 32 amino acids |
Primary Function | Natriuresis, vasodilation | Natriuresis, vasodilation | Regulates blood pressure |
Receptor Type | Guanylate cyclase | Guanylate cyclase | Guanylate cyclase |
Clinical Relevance | Potential therapeutic uses in hypertension and heart failure | Widely studied for heart failure diagnosis | Biomarker for heart failure |
Case Studies and Research Findings
Several studies have contributed to our understanding of frog ANF's biological activity:
- Study on Cardiac Function : A study demonstrated that isolated working hearts treated with varying concentrations of frog ANF exhibited significant reductions in both heart rate and stroke volume, indicating negative inotropic effects .
- Natriuretic Response : Research highlighted the ability of frog ANF to induce natriuresis effectively, correlating with increased renal blood flow and GFR .
- Binding Site Characterization : Autoradiographic studies revealed two classes of binding sites for natriuretic peptides within the frog myocardium, suggesting complex regulatory mechanisms at play .
Q & A
Basic Research Questions
Q. What structural features distinguish Atrial Natriuretic Factor (1-24) (frog) from other ANF isoforms in vertebrates?
Atrial Natriuretic Factor (1-24) (frog) contains a conserved disulfide bond between cysteine residues at positions 1 and 7, critical for receptor binding and biological activity. Its sequence (e.g., CFGSRIDRIGAQSGMGCGRRF) differs from mammalian variants like human ANF (1-28) in truncation and residue substitutions, which may affect receptor affinity and physiological effects . Immunocytochemical studies in frogs confirm its localization in atrial cardiomyocytes, similar to ANF storage in secretory granules of mammals .
Q. How can researchers experimentally validate the release dynamics of ANF (1-24) in frog cardiac tissue?
Release can be studied using in vitro atrial stretch models combined with radioimmunoassays (RIA) or ELISA to quantify secreted ANF. For example, isolated frog atria subjected to mechanical stretch show increased ANF secretion, correlating with intracellular calcium signaling . Immunohistochemical techniques (e.g., anti-ANF antibodies) further visualize granular depletion post-stimulation .
Q. What animal models are optimal for studying ANF (1-24)'s renal effects in amphibians?
The cane toad (Bufo marinus) and Xenopus species are widely used due to conserved ANF receptor (NPR-A) expression in renal tissues. Studies involve perfusing kidneys with synthetic ANF (1-24) to measure natriuresis and glomerular filtration rate (GFR) changes, with parallel receptor-binding assays using iodinated ANF to map distribution .
Advanced Research Questions
Q. How do conflicting data on ANF (1-24)'s vasodilatory effects in amphibians versus mammals inform comparative physiology?
While ANF (1-24) induces vasodilation in frog renal arteries via cGMP-dependent pathways, its potency in amphibians is lower than in mammals. This discrepancy may arise from differences in receptor isoform prevalence (e.g., NPR-C clearance receptors dominate in frogs) or post-translational modifications. Cross-species studies using chimeric peptides can isolate structural determinants of activity .
Q. What experimental strategies resolve contradictions in ANF (1-24)'s role in blood pressure regulation?
Some studies report transient hypotension, while others note no acute effects. To address this, researchers should standardize protocols: (1) use conscious, catheterized frogs for continuous blood pressure monitoring; (2) control for sodium intake and hydration status; (3) apply NPR antagonists (e.g., HS-142-1) to isolate ANF-specific pathways .
Q. How can molecular dynamics simulations enhance understanding of ANF (1-24)-receptor interactions?
Simulations modeling the ANF (1-24) disulfide-bonded core (Cys¹–Cys⁷) and its docking to NPR-A extracellular domains reveal residue-specific binding energetics. For instance, Arg¹⁸ and Phe²⁴ in frog ANF (1-24) form salt bridges with NPR-A residues absent in mammalian isoforms, explaining species-specific affinity differences .
Q. What methodologies identify ANF (1-24) processing enzymes in frog atrial tissue?
Proteomic approaches (e.g., LC-MS/MS) on frog atrial extracts can pinpoint prohormone convertases (e.g., furin) responsible for cleaving pro-ANF to ANF (1-24). Inhibitor studies (e.g., dec-RVKR-CMK) combined with Western blotting validate processing steps .
Q. Methodological Challenges
Q. How to address low ANF (1-24) stability in in vitro assays?
Stability is improved by:
- Adding protease inhibitors (e.g., aprotinin, EDTA) to buffers.
- Using DTT-free conditions to preserve disulfide bonds.
- Storing synthetic peptides at -80°C in lyophilized form .
Q. What techniques quantify ANF (1-24) receptor internalization in target tissues?
Fluorescently labeled ANF (1-24) (e.g., FITC-ANF) allows real-time tracking via confocal microscopy. Alternatively, surface biotinylation of NPR-A in frog kidney membranes, followed by streptavidin pull-downs, quantifies receptor internalization rates after ANF exposure .
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-4-[[2-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,43-bis(hydroxymethyl)-22-methyl-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H165N37O34S3/c1-7-50(3)79-97(171)122-39-72(146)123-52(5)81(155)128-60(27-28-71(105)145)89(163)137-66(45-142)85(159)120-40-74(148)125-61(29-34-175-6)83(157)118-43-76(150)127-69(86(160)121-41-73(147)124-56(23-15-30-114-100(106)107)87(161)129-57(24-16-31-115-101(108)109)88(162)135-65(99(173)174)36-54-21-13-10-14-22-54)48-176-177-49-70(138-93(167)63(37-77(151)152)133-95(169)68(47-144)136-82(156)55(104)44-141)96(170)132-62(35-53-19-11-9-12-20-53)84(158)119-42-75(149)126-67(46-143)94(168)131-59(26-18-33-117-103(112)113)91(165)140-80(51(4)8-2)98(172)134-64(38-78(153)154)92(166)130-58(90(164)139-79)25-17-32-116-102(110)111/h9-14,19-22,50-52,55-70,79-80,141-144H,7-8,15-18,23-49,104H2,1-6H3,(H2,105,145)(H,118,157)(H,119,158)(H,120,159)(H,121,160)(H,122,171)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,155)(H,129,161)(H,130,166)(H,131,168)(H,132,170)(H,133,169)(H,134,172)(H,135,162)(H,136,156)(H,137,163)(H,138,167)(H,139,164)(H,140,165)(H,151,152)(H,153,154)(H,173,174)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)(H4,112,113,117)/t50-,51-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOWVXBIHVOKQ-QIGPNBQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H165N37O34S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2561.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.